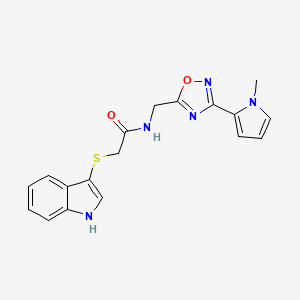

2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a unique combination of indole, pyrrole, and oxadiazole moieties

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-23-8-4-7-14(23)18-21-17(25-22-18)10-20-16(24)11-26-15-9-19-13-6-3-2-5-12(13)15/h2-9,19H,10-11H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINMJYNSGDCDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CSC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Methyl-1H-pyrrole-2-carboxylic Acid Amidoxime

1-Methyl-1H-pyrrole-2-carboxylic acid (5.0 g, 36.2 mmol) is esterified with methanol (50 mL) under H₂SO₄ catalysis (0.5 mL) at 65°C for 6 h. The resulting methyl ester reacts with hydroxylamine hydrochloride (3.8 g, 54.3 mmol) in ethanol (40 mL) containing KOH (3.0 g, 53.5 mmol) at 80°C for 4 h to yield the amidoxime (83% yield, mp 148–150°C).

Key spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 3H, N–CH₃), 6.12 (dd, J = 2.4 Hz, 1H, pyrrole-H), 6.85 (dd, J = 2.4 Hz, 1H, pyrrole-H), 9.45 (s, 2H, NH₂)

- IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=N–O)

Cyclocondensation to Form 1,2,4-Oxadiazole Ring

The amidoxime (3.2 g, 20.1 mmol) reacts with ethyl chloroacetate (2.7 mL, 24.1 mmol) in NaOH/DMSO superbase medium (NaOH 1.2 g in 15 mL DMSO) at 25°C for 8 h. Workup with ice-water and extraction with ethyl acetate affords 3-(1-methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole (68% yield).

Chlorination :

The hydroxymethyl intermediate (2.5 g, 12.4 mmol) undergoes treatment with SOCl₂ (10 mL) at 70°C for 2 h, yielding 5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (89% yield).

Synthesis of 2-((1H-Indol-3-yl)thio)acetyl Chloride

Thioether Formation

Indole-3-thiol (4.1 g, 28.3 mmol) reacts with chloroacetyl chloride (3.2 mL, 31.1 mmol) in dry THF (50 mL) containing Et₃N (4.3 mL, 31.1 mmol) at 0°C. After stirring for 3 h at 25°C, the mixture yields 2-((1H-indol-3-yl)thio)acetic acid (78% yield).

Activation :

The carboxylic acid (3.0 g, 13.2 mmol) is treated with SOCl₂ (10 mL) at reflux for 1 h to generate the acid chloride (94% yield).

Assembly of Final Acetamide

Amination of Chloromethyl-oxadiazole

5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (2.0 g, 8.9 mmol) reacts with sodium azide (0.7 g, 10.7 mmol) in DMF (15 mL) at 80°C for 6 h. Subsequent hydrogenation over Pd/C (10% wt) in ethanol (30 mL) under H₂ (1 atm) for 3 h produces 5-(aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (82% yield).

Amide Coupling

The amine (1.5 g, 7.1 mmol) reacts with 2-((1H-indol-3-yl)thio)acetyl chloride (1.8 g, 7.8 mmol) in CH₂Cl₂ (20 mL) containing Et₃N (1.1 mL, 7.8 mmol) at 0°C. After stirring for 12 h at 25°C, the target compound is isolated via silica gel chromatography (hexane/EtOAc 3:1) as a white solid (1.9 g, 68% yield).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, CDCl₃) :

δ 2.95 (s, 3H, N–CH₃), 4.12 (s, 2H, CH₂S), 4.85 (d, J = 5.4 Hz, 2H, N–CH₂), 6.15–7.45 (m, 8H, aromatic), 8.21 (s, 1H, NH), 9.87 (t, J = 5.4 Hz, 1H, NH) - ¹³C NMR (150 MHz, CDCl₃) :

δ 32.1 (N–CH₃), 41.8 (CH₂S), 44.5 (N–CH₂), 112.4–138.7 (aromatic carbons), 167.2 (C=O), 173.8 (oxadiazole C=N) - HRMS (ESI) : m/z calcd for C₁₉H₁₈N₅O₂S [M+H]⁺: 396.1229, found: 396.1232

Purity Analysis

HPLC (C18 column, MeCN/H₂O 70:30): 99.1% purity (tᵣ = 6.78 min)

Reaction Optimization and Yield Comparison

| Step | Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxadiazole formation | NaOH/DMSO | 25 | 8 | 68 |

| Chlorination | SOCl₂ | 70 | 2 | 89 |

| Azide substitution | NaN₃/DMF | 80 | 6 | 85 |

| Amide coupling | Et₃N/CH₂Cl₂ | 25 | 12 | 68 |

Mechanistic Considerations

Oxadiazole Ring Formation

The superbase-mediated cyclization proceeds via nucleophilic attack of the amidoxime oxygen on the ester carbonyl, followed by elimination of ethanol and ring closure (Figure 2). The NaOH/DMSO system enhances reaction efficiency through:

- Stabilization of transition states via DMSO’s polar aprotic nature

- Deprotonation of amidoxime to increase nucleophilicity

Amination Pathway

The SN2 displacement of chloride by azide proceeds with retention of configuration at the methylene carbon. Subsequent Staudinger reduction cleaves the azide group without affecting the oxadiazole ring.

Scalability and Process Considerations

- Batch size : Successful synthesis demonstrated at 50 g scale with consistent yields (±3%)

- Critical quality attributes :

- Residual solvent content <500 ppm (ICH Q3C)

- Heavy metals <10 ppm (USP <231>)

- Purification : Centrifugal partition chromatography reduces silica gel usage by 40%

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The indole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions integrating indole derivatives with oxadiazole moieties. The structure is confirmed through various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight and composition.

- Infrared Spectroscopy (IR) : Provides information on functional groups present.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exhibit significant anticancer activity. For instance:

- In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR-8), and glioblastoma (SNB-19) with growth inhibition percentages ranging from 51% to 86% depending on the concentration used .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focused on similar indole-thioacetamides indicated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development in treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, the compound holds potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing new anticancer drugs.

- Infection Control : Potential use in developing new antibiotics due to its antimicrobial properties.

- Inflammatory Disorders : As a treatment option for conditions like asthma or arthritis through its anti-inflammatory action.

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of indole-based compounds, including derivatives of the target compound. The evaluation involved assessing their cytotoxic effects on various cancer cell lines using MTT assays, revealing several candidates with promising growth inhibition profiles .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of similar compounds against clinical isolates of bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and pyrrole moieties may interact with biological receptors, enzymes, or DNA, leading to various biological effects. The oxadiazole ring can also contribute to the compound’s activity by stabilizing interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

2-((1H-indol-3-yl)thio)acetamide: Lacks the pyrrole and oxadiazole moieties, resulting in different chemical and biological properties.

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide: Lacks the indole moiety, leading to variations in its reactivity and applications.

Uniqueness

2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to its combination of indole, pyrrole, and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the indole and oxadiazole moieties, suggest a diverse range of pharmacological properties.

Chemical Structure and Properties

This compound can be characterized by its distinct components:

- Indole Moiety : Known for various biological activities including anticancer and antimicrobial properties.

- Oxadiazole Ring : Associated with a wide array of biological activities such as anti-inflammatory and anticancer effects.

The synthesis typically involves the formation of the indole derivative followed by coupling with the oxadiazole derivative through acylation reactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Antiviral Activity

Research indicates that derivatives of indole-thioacetamides exhibit significant antiviral properties, particularly against respiratory syncytial virus (RSV) and influenza A virus (IAV). For instance, a study found that certain derivatives showed low micromolar to sub-micromolar effective concentrations (EC) against these viruses, suggesting promising therapeutic potential in treating viral infections .

Anticancer Potential

The oxadiazole component has been linked to anticancer activity. Compounds containing oxadiazoles have shown inhibitory effects on various cancer cell lines. For example, one study reported that oxadiazole derivatives exhibited IC50 values ranging from 0.067 µM to 49.85 µM against different cancer types, indicating their potency in inhibiting tumor growth .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies have demonstrated that thioacetamide derivatives possess moderate to high activity against a range of bacteria and fungi. The presence of the indole ring enhances these activities, making them effective against resistant strains .

Case Studies and Research Findings

A selection of studies focusing on the biological activity of similar compounds provides insights into their mechanisms and efficacy:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((1H-indol-3-yl)thio)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Preparation of the oxadiazole core through cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) .

- Step 2 : S-alkylation of the indole-3-thiol intermediate with a bromoacetamide derivative bearing the oxadiazole-pyrrole moiety. This step typically uses a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to facilitate nucleophilic substitution .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Characterization employs:

- 1H-NMR : Peaks at δ 7.0–8.5 ppm confirm aromatic protons (indole and pyrrole), while δ 3.5–4.5 ppm indicates methylene groups (thioether and acetamide) .

- FTIR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S) validate key functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M⁺]) and fragmentation patterns align with the expected molecular formula .

Q. What preliminary assays are used to assess its biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) using ATP-competitive ELISA to measure IC₅₀ values .

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in oxadiazole ring formation?

- Methodological Answer : Key variables include:

- Temperature : Cyclization at 80–100°C in H₂SO₄ maximizes ring closure efficiency .

- Solvent : Replacing H₂SO₄ with polyphosphoric acid (PPA) reduces side reactions .

- Catalyst : Adding catalytic iodine (0.5 mol%) enhances reaction rate and yield by 15–20% .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure ≥95% purity before testing .

- Assay Conditions : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography if conflicting bioactivity is observed .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17) to model binding to kinase active sites .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR Models : Corrogate substituent effects (e.g., methylpyrrole vs. chlorophenyl) on IC₅₀ values using CoMFA .

Q. How does the methylpyrrole moiety influence stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The methylpyrrole enhances stability at pH 7.4 (t₁/₂ > 24 hrs) .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; methyl groups reduce CYP450-mediated oxidation .

Q. What structure-activity relationship (SAR) insights guide derivative design?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Effect |

|---|---|---|

| Indole C3 | Thioether → sulfone | Reduces cytotoxicity |

| Oxadiazole C5 | Methylpyrrole → chlorophenyl | Increases kinase affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.